Erythrosine sodium
Description
Erythrosine sodium, also known as Red No. 3, is an organoiodine compound and a derivative of fluorone. It is primarily used as a pink dye for food coloring, printing ink, biological stains, dental plaque disclosing agents, radiopaque mediums, sensitizers for orthochromatic photographic films, and visible light photoredox catalysts . The compound is the disodium salt of 2,4,5,7-tetraiodofluorescein and has a maximum absorbance at 530 nm in an aqueous solution .
Properties
CAS No. |
49746-10-3 |
|---|---|
Molecular Formula |
C20H8I4Na2O6 |
Molecular Weight |
897.9 g/mol |
IUPAC Name |
disodium;2-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate;hydrate |
InChI |
InChI=1S/C20H8I4O5.2Na.H2O/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;;;/h1-6,25H,(H,27,28);;;1H2/q;2*+1;/p-2 |
InChI Key |
IVKWXPBUMQZFCW-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)[O-])I)I)I)C(=O)[O-].O.[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)[O-])I)I)I)C(=O)[O-].O.[Na+].[Na+] |
Other CAS No. |
49746-10-3 |
Synonyms |
2',4',5',7'-Tetraiodofluorescein Erythrosin Erythrosin B Erythrosine Erythrosine B F D and C #3 FD and C Red No. 3 FDC Red No. 3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The condensation proceeds via Friedel-Crafts acylation, where phthalic anhydride acts as the acylating agent. Resorcinol’s phenolic groups facilitate electrophilic substitution, forming the xanthene backbone of fluorescein:
Key Parameters
| Parameter | Optimal Condition | Source |
|---|---|---|
| Molar Ratio (Resorcinol:Phthalic Anhydride) | 1:1.05 | |
| Temperature | 180°C | |
| Reaction Time | 4–6 hours | |
| Catalyst | Sulfuric Acid (5% w/w) |
The crude fluorescein is purified via recrystallization from ethanol, yielding a yellow crystalline product with >95% purity.
Iodination of Fluorescein
Iodination introduces four iodine atoms into the fluorescein structure, forming tetraiodofluorescein . This step is critical for achieving the desired chromophoric properties of erythrosine.
Iodination Process
Iodination is typically performed using elemental iodine (I) in the presence of an oxidizing agent (e.g., potassium iodate, KIO) under alkaline conditions (pH 8–10).
Optimization of Iodination
| Parameter | Optimal Condition | Source |
|---|---|---|
| Iodine Equivalents | 4.2–4.5 mol/mol | |
| Temperature | 60–70°C | |
| Reaction Time | 8–12 hours | |
| pH | 9.0–9.5 |
Excess iodine is removed by filtration, and the product is washed with dilute hydrochloric acid to neutralize residual alkalinity.
Formation of Sodium Salt
Tetraiodofluorescein is converted to its disodium salt through neutralization with sodium hydroxide (NaOH).
Neutralization Reaction
Process Details
The solution is concentrated under reduced pressure, and this compound is precipitated by adding sodium chloride (NaCl) or sodium sulfate (NaSO).
Purification Techniques
Crude this compound contains impurities such as unreacted intermediates, inorganic salts, and subsidiary dyes. Purification involves:
a) Recrystallization
The product is dissolved in hot water (70–80°C) at a concentration of 70 g/L and filtered to remove insoluble particles. Slow cooling yields high-purity crystals.
b) Column Chromatography
Industrial-scale purification employs silica gel or activated carbon columns to adsorb impurities. This compound is eluted with a methanol-water (1:1) mixture.
c) Membrane Filtration
Ultrafiltration membranes (10–50 kDa) remove high-molecular-weight contaminants, achieving >98% purity.
Industrial-Scale Production
Large-scale manufacturing adheres to Good Manufacturing Practices (GMP) and involves:
| Step | Equipment | Scale | Yield |
|---|---|---|---|
| Fluorescein Synthesis | Jacketed Reactor (500 L) | 200 kg/batch | 85–90% |
| Iodination | Glass-Lined Reactor | 500 L | 75–80% |
| Neutralization | Crystallization Tank | 1000 L | 90–95% |
| Purification | Rotary Vacuum Filter | Continuous Process | 95–98% |
Process water is recycled to minimize waste, and iodine vapors are scrubbed using alkaline solutions to meet environmental regulations.
Analytical Methods for Quality Control
a) Spectrophotometry
This compound exhibits a λ at 527 nm in 0.1 N NaOH. Absorbance is measured to calculate dye content ():
where = sample mass (g).
b) High-Performance Liquid Chromatography (HPLC)
c) Titrimetric Analysis
Residual iodide is determined via Volhard titration using 0.1 N silver nitrate (AgNO).
Recent Advances in Preparation
a) Solvent-Free Iodination
Microwave-assisted iodination reduces reaction time to 2–3 hours and improves yield to 85% by enhancing iodine utilization.
Chemical Reactions Analysis
Erythrosine sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different iodinated products.
Reduction: The compound can be reduced, although specific conditions and reagents for this reaction are less commonly documented.
Substitution: This compound can undergo substitution reactions, particularly involving the iodine atoms. Common reagents used in these reactions include ammonium acetate buffer solution and methanol.
Scientific Research Applications
Erythrosine sodium has a wide range of scientific research applications:
Mechanism of Action
Erythrosine sodium exerts its effects primarily through its interaction with light and iodine content. It has been shown to inhibit the action of pepsin at concentrations of 200-400 mg/l but does not affect lipase activity . The compound is metabolically stable, with 100% of the ingested amount excreted with its iodine content intact . It can interfere with protein-bound iodine determinations, leading to elevated levels in the serum .
Comparison with Similar Compounds
Erythrosine sodium is often compared with other synthetic dyes such as Allura Red AC (Red No. 40) and other iodinated fluoresceins. Unlike Allura Red AC, this compound has a higher iodine content and is less commonly used in the United States due to its partial ban by the FDA . Similar compounds include:
- Allura Red AC (Red No. 40)
- 2,4,5,7-Tetraiodofluorescein
- Mono-, di-, and tri-iodinated fluoresceins
This compound’s uniqueness lies in its specific applications in photodynamic therapy, its high iodine content, and its use as a radiopaque medium .
Q & A
Basic Research Questions
Q. What are the standard methodologies for quantifying Erythrosine sodium in aqueous solutions?
- Methodological Answer : UV-Vis spectrophotometry is widely used, with a calibration curve established at its maximum absorbance wavelength (~524 nm). Ensure pH control (e.g., phosphate buffer at pH 7.0) to minimize spectral shifts. Validate accuracy via spike-and-recovery experiments and compare against HPLC for cross-verification .
- Data Consideration : Include a table of molar extinction coefficients under varying pH conditions to account for environmental interference.
Q. How can researchers validate the purity of synthesized this compound?
- Methodological Answer : Employ High-Performance Liquid Chromatography (HPLC) with a C18 column and mobile phase (e.g., acetonitrile:water with 0.1% trifluoroacetic acid). Compare retention times against certified reference standards. Supplementary techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) can confirm structural integrity .
- Data Consideration : Report purity thresholds (e.g., ≥95%) and include chromatograms with peak area percentages.
Q. What spectroscopic techniques are optimal for characterizing this compound’s photophysical properties?
- Methodological Answer : Use fluorescence spectroscopy to assess quantum yield and Stokes shift. Pair with UV-Vis to track photodegradation kinetics under controlled light exposure (e.g., xenon lamp simulating sunlight). Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups and degradation byproducts .
Advanced Research Questions
Q. How can conflicting data on this compound’s cytotoxicity be systematically resolved?
- Methodological Answer : Conduct dose-response assays across multiple cell lines (e.g., HepG2, Caco-2) using standardized protocols (e.g., MTT assay). Compare results under varying conditions (pH, exposure duration). Perform meta-analyses to identify confounding variables (e.g., serum concentration in media) and apply sensitivity analysis to quantify uncertainty .
- Data Consideration : Tabulate IC₅₀ values across studies, highlighting methodological disparities (e.g., incubation time, cell viability endpoints).
Q. What experimental designs mitigate interference in spectrophotometric assays of this compound in complex matrices?
- Methodological Answer : Use solid-phase extraction (SPE) to isolate this compound from interferents (e.g., proteins, lipids). Validate recovery rates using matrix-matched calibration curves. Alternatively, employ derivative spectrophotometry to resolve overlapping absorbance peaks .
- Data Consideration : Include a comparison of recovery rates (%) between SPE and liquid-liquid extraction methods.
Q. How can researchers optimize protocols for assessing this compound’s photostability?
- Methodological Answer : Design accelerated aging studies with controlled light intensity (e.g., ICH Q1B guidelines). Monitor degradation kinetics via HPLC-MS to identify photoproducts. Use actinometry to calibrate light exposure and ensure reproducibility .
- Data Consideration : Provide Arrhenius plots to predict shelf-life under varying storage conditions.
Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound studies?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to dose-response data. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare group means. For small sample sizes, Bayesian hierarchical models improve robustness .
- Data Consideration : Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize biological significance.
Methodological Frameworks
- Systematic Review Design : When synthesizing evidence on this compound’s applications, use PICO (Population, Intervention, Comparison, Outcome) to structure research questions. For example: "In in vitro models (P), how does this compound (I) compared to other azo dyes (C) affect oxidative stress markers (O)?" .
- Ethical & Reproducibility Standards : Document all experimental parameters (e.g., instrument calibration, batch numbers) in supplementary materials. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
